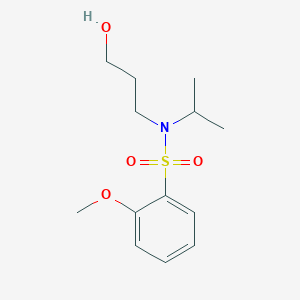
2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide, also known as HEMPA, is a piperidine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide is believed to exert its effects through its interaction with the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding. By modulating the activity of this receptor, 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide may have downstream effects on various physiological and pathological processes.
Biochemical and Physiological Effects:
In addition to its potential neuroprotective effects, 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide has been found to exhibit various other biochemical and physiological effects. For example, 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide has been shown to inhibit the growth of certain cancer cell lines and to induce apoptosis in these cells. Additionally, 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide has been found to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide has several advantages for use in lab experiments, including its high purity and relatively low cost. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research on 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide. For example, further studies could investigate its potential as a neuroprotective agent in various disease models, including Alzheimer's disease and Parkinson's disease. Additionally, research could focus on the development of novel derivatives of 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide with improved potency and selectivity for the sigma-1 receptor. Finally, studies could investigate the potential of 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide and related compounds as anticancer agents.
Méthodes De Synthèse
The synthesis of 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide involves several steps, including the preparation of 3-methylphenylpiperidine, the reaction of this compound with ethylene oxide to form 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine, and the subsequent reaction of this intermediate with phosgene to yield 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide.
Applications De Recherche Scientifique
2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide has shown potential in various scientific applications, including its use as a ligand for the sigma-1 receptor, which is involved in various physiological and pathological processes. Additionally, 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide has been studied for its potential use as a neuroprotective agent, as it has been found to exhibit antioxidant and anti-inflammatory properties.
Propriétés
IUPAC Name |
2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-5-4-6-13(11-12)16-15(19)17-9-3-2-7-14(17)8-10-18/h4-6,11,14,18H,2-3,7-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEQHMSTFNJONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCCC2CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)

![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)
![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)
![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)


![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)

![4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide](/img/structure/B7559779.png)